Synthetic Yield Benchmark in Glycine B Antagonist Intermediate Preparation
The compound's synthetic accessibility is demonstrated by a reported isolated yield of 46% when prepared from ethyl nipecotate and chloroacetyl chloride under standard acylation conditions [1]. This yield serves as a baseline for evaluating the efficiency of incorporating the chloroacetyl motif into the piperidine-3-carboxylate scaffold. While a direct yield comparison with the acetyl analog under identical conditions is not available in the identified literature, the successful implementation of this synthesis in a patent for glycine B antagonists validates its practical utility in a target-oriented medicinal chemistry campaign [1].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 46% |
| Comparator Or Baseline | Ethyl nipecotate (CAS 5006-62-2) as starting material; no direct yield comparison with acetyl analog identified |
| Quantified Difference | N/A (baseline metric) |
| Conditions | Reaction of ethyl nipecotate with chloroacetyl chloride in the presence of a base, as described in patent WO2010139481A1 / US20120220577A1 |
Why This Matters
A documented synthetic yield provides a quantitative benchmark for process chemists to assess scalability and cost-effectiveness, a crucial factor in procurement decisions for research intermediates.
- [1] Molaid. 1-(2-氯乙酰基)哌啶-3-甲酸乙酯 | 379254-55-4. Reaction information and patent reference: GLYCINE B ANTAGONISTS, WO2010139481A1. View Source
